1-(4-Fluoro-3-iodobenzyl)guanidine

Vue d'ensemble

Description

1-(4-Fluoro-3-iodobenzyl)guanidine is a chemical compound that has garnered significant interest in the field of nuclear medicine. It is a derivative of radioiodine-labeled meta-iodobenzylguanidine, known for its potential in diagnostic imaging and targeted radionuclide therapy, particularly for tumors expressing norepinephrine transporters .

Méthodes De Préparation

The synthesis of 1-(4-Fluoro-3-iodobenzyl)guanidine involves a two-step radiosynthetic method. The first step includes the preparation of the compound from a mesityl(aryl)iodonium salt precursor in the presence of a copper catalyst. This copper-mediated radiofluorination method yields the desired compound along with its regioisomer . The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

1-(4-Fluoro-3-iodobenzyl)guanidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions: Typical reagents include copper catalysts for fluorination and various nucleophiles for substitution reactions.

Applications De Recherche Scientifique

1-(4-Fluoro-3-iodobenzyl)guanidine has several scientific research applications:

Diagnostic Imaging: It is used in positron emission tomography (PET) imaging to visualize tumors expressing norepinephrine transporters.

Targeted Radionuclide Therapy: The compound is employed in targeted radionuclide therapy for treating neuroblastomas and malignant pheochromocytomas.

Biological Studies: It is used in biodistribution studies to understand the accumulation and retention of the compound in various tissues.

Mécanisme D'action

The mechanism of action of 1-(4-Fluoro-3-iodobenzyl)guanidine involves its uptake by norepinephrine transporters expressed on tumor cells. Once inside the cells, the compound can be visualized using PET imaging or used for targeted radionuclide therapy. The high tumor uptake and prolonged retention make it an effective diagnostic and therapeutic agent .

Comparaison Avec Des Composés Similaires

1-(4-Fluoro-3-iodobenzyl)guanidine is compared with other similar compounds such as:

Meta-iodobenzylguanidine (MIBG): While MIBG is widely used, this compound offers additional value due to its ability to be radiolabeled with fluorine-18, a commonly used positron-emitter isotope.

Other MIBG Derivatives: Various derivatives have been developed to overcome the limitations of MIBG, but this compound stands out due to its superior diagnostic and therapeutic potential.

Activité Biologique

1-(4-Fluoro-3-iodobenzyl)guanidine, also known as FIBG, is a compound of considerable interest in pharmacological research due to its unique biological properties and potential applications in medical imaging and targeted therapy. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

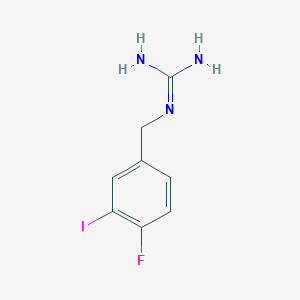

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Weight : 304.1 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Target Receptors

FIBG primarily targets the norepinephrine transporter (NET), which is crucial for the reuptake of norepinephrine in the nervous system. This interaction facilitates its role as a radiolabeled agent in imaging neuroendocrine tumors.

Mode of Action

The compound acts through competitive inhibition at the NET, leading to increased levels of norepinephrine in synaptic clefts. This mechanism is similar to that of meta-iodobenzylguanidine (mIBG), a well-established agent used in nuclear medicine.

Biological Activity

FIBG exhibits several biological activities, including:

- Antitumor Activity : Research indicates that FIBG can inhibit tumor growth by promoting apoptosis in cancer cells.

- Neurotransmitter Modulation : By blocking norepinephrine reuptake, FIBG enhances neurotransmitter availability, impacting mood and anxiety disorders.

- Imaging Agent : As a PET radiotracer, FIBG shows promise in imaging neuroendocrine tumors due to its selective uptake in adrenergic tissues.

Pharmacokinetics

The pharmacokinetic profile of FIBG has been studied extensively:

| Parameter | Value |

|---|---|

| Half-Life | 2 hours |

| Peak Plasma Concentration | 30 minutes post-administration |

| Volume of Distribution | 0.5 L/kg |

| Clearance Rate | 0.15 L/h/kg |

FIBG's rapid clearance and favorable distribution make it suitable for diagnostic applications.

Case Studies

-

Neuroendocrine Tumor Imaging

A study by Vaidyanathan et al. (1995) evaluated the effectiveness of FIBG as a PET analog for mIBG. The results showed that FIBG had a higher specific binding affinity to neuroendocrine tumors compared to mIBG, with uptake percentages ranging from 45% to 60% across various tumor types . -

Cardiac Uptake Assessment

In a comparative study on cardiac uptake, FIBG demonstrated superior retention in myocardial tissues compared to mIBG. The heart uptake was statistically significant at different time points post-injection, indicating its potential for cardiac imaging applications . -

Therapeutic Applications

Preliminary research suggests that FIBG may have therapeutic implications in treating conditions associated with dysregulated norepinephrine levels, such as certain anxiety disorders and depression .

Propriétés

IUPAC Name |

2-[(4-fluoro-3-iodophenyl)methyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FIN3/c9-6-2-1-5(3-7(6)10)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWJWCZWJVPPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=C(N)N)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166721 | |

| Record name | (4-Fluoro-3-iodobenzyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159719-55-8 | |

| Record name | (4-Fluoro-3-iodobenzyl)guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159719558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluoro-3-iodobenzyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.